molecular formula C19H17N7O B2684569 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034311-67-4

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No. B2684569
CAS RN: 2034311-67-4
M. Wt: 359.393
InChI Key: BUXIZJXDBAJTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17N7O and its molecular weight is 359.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Triazoles and their derivatives are crucial in the synthesis of numerous organic compounds due to their significant chemotherapeutic value. They function as essential cores exhibiting various biological activities, including antibiotics, antimicrobials, and antifungals. Research indicates that microwave-assisted synthesis techniques offer rapid and efficient pathways for creating these compounds, highlighting their potential for pharmacological applications (Mistry & Desai, 2006; Sonawane & Sagare, 2023).

Biological Activities

  • Antibacterial and Antifungal Properties : Compounds related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exhibit promising antibacterial and antifungal activities. This includes inhibitory effects against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans, showcasing their potential in developing new antimicrobial agents (Kalsi et al., 1990; Bochao Li et al., 2017).
  • Corrosion Inhibition : Additionally, derivatives of this compound are studied for their efficacy as corrosion inhibitors, providing protection for metals in corrosive environments. This application is critical in extending the lifecycle of metal structures and components in various industrial applications (Jawad et al., 2020).

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19(13-26-18-9-5-4-8-16(18)20-23-26)24-10-15(11-24)25-12-17(21-22-25)14-6-2-1-3-7-14/h1-9,12,15H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIZJXDBAJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3N=N2)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

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